6-(((苄氧羰)氨基)-5-氧代-1,2,3,5-四氢吲哚啉-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

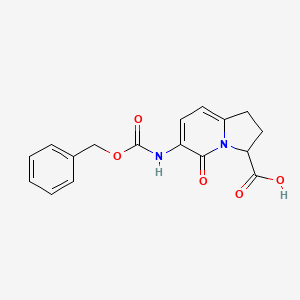

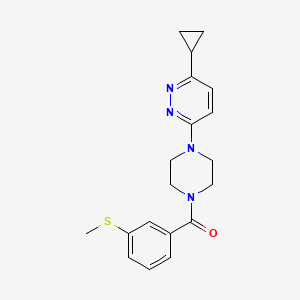

The compound “6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid” is a derivative of lysine . It is a colorless, crystalline substance .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular formula of this compound is C14H19NO4 . The structure includes a benzyloxy carbonyl group attached to an amino group, which is part of a larger indolizine ring structure .Chemical Reactions Analysis

The compound, being an organoboron derivative, can undergo a variety of transformations including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations . The Suzuki–Miyaura coupling reaction is particularly significant, involving the transfer of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis

Amino acids, including lysine derivatives, are typically colorless, crystalline substances . They have high melting points due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .科学研究应用

合成与肽模拟应用

6-氨基-5-氧代-1,2,3,5-四氢-3-吲哚并咔唑-3-羧酸被合成,作为一种新型支架,旨在模拟肽的延伸构象。这种设计针对其作为 β-折叠肽模拟物的应用。合成路线涉及二羰基稳定的异蒙奇酮中间体的 [3+2]-环加成,突出了其在为特定蛋白酶(如 HCV NS3 蛋白酶)创造有效抑制剂方面的潜力。这表明其在开发针对各种疾病中至关重要的蛋白质-蛋白质相互作用的治疗剂方面的重要性 (Zhang, Schmitt, & Decicco, 2002)。

化学合成和生物活性

该化合物的合成过程及其衍生物的生物活性已得到探索。例如,一项研究重点关注 N-取代-3-氯-2-氮杂环丁酮的合成及其抗菌和抗真菌活性。虽然没有直接提到 6-(((苄氧羰基)氨基)-5-氧代-1,2,3,5-四氢吲哚并咔唑-3-羧酸,但这项研究显示了合成复杂分子以用于潜在抗菌应用的更广泛背景。此类研究为理解该化合物在开发新型抗菌剂中的用途奠定了基础 (Chavan & Pai, 2007)。

未来方向

属性

IUPAC Name |

5-oxo-6-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indolizine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c20-15-13(8-6-12-7-9-14(16(21)22)19(12)15)18-17(23)24-10-11-4-2-1-3-5-11/h1-6,8,14H,7,9-10H2,(H,18,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVFCOCFDWQMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C(=O)N2C1C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2709217.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)

![1-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2709223.png)

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)

![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)